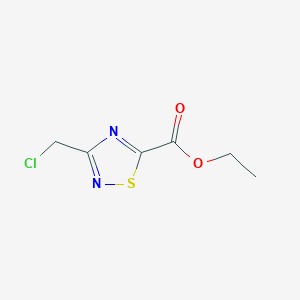
Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate is a chemical compound. Based on its name, it likely contains an ethyl group, a chloromethyl group, and a thiadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as Ethyl 3-(chloromethyl)benzoate are synthesized through various methods . For instance, chloromethyl methyl ether (CMME) is used as an alkylating agent in organic synthesis .Chemical Reactions Analysis
Ethers, a class of compounds to which this compound likely belongs, are known to undergo cleavage of the C–O bond when treated with strong acids . The exact reactions this compound undergoes would depend on its specific structure.Wissenschaftliche Forschungsanwendungen
Synthesis of Fine Chemicals
Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate serves as a key intermediate in the synthesis of various fine chemicals. Its chloromethyl group is highly reactive, allowing for easy transformation into a wide range of specialized chemicals through subsequent chemical reactions .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is utilized to create molecules with potential medicinal properties. The thiadiazole ring, in particular, is a common motif in drug design due to its bioactive nature, which can lead to compounds with anti-inflammatory, antifungal, and antimicrobial properties .
Polymer Synthesis
The reactivity of the chloromethyl group also makes Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate a valuable monomer for polymer synthesis. It can be incorporated into polymer chains to introduce specific functionalities or to modify the physical properties of the polymers .
Material Science
In material science, the compound’s derivatives are explored for their electrical and optical properties, which could be beneficial in creating new materials for electronic devices or photovoltaic cells .
Biomedical Research
The thiadiazole moiety is significant in biomedical research, where it’s incorporated into compounds that are studied for their therapeutic effects, such as anticancer and kinase inhibiting activities. This makes Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate a starting point for the synthesis of biologically active molecules .
Environmental Science
In environmental science, the study of chloromethyl compounds like Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate helps understand the degradation processes and environmental fate of these chemicals, which is crucial for assessing their impact and managing their use .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXKAALCBLVOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NS1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

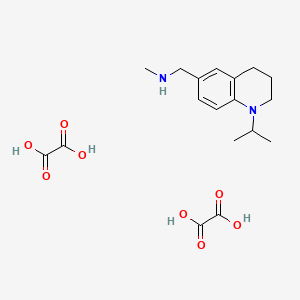

![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)
![7-(4-methoxy-1-phenyl-1H-pyrazole-3-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2863960.png)
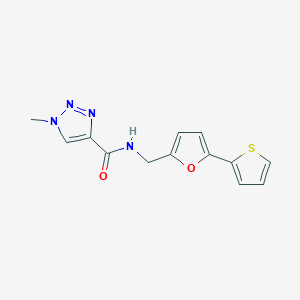
![(E)-2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2863965.png)
![6-(Benzimidazol-1-yl)-N-[(E)-2-phenylethenyl]sulfonylpyridine-3-carboxamide](/img/structure/B2863966.png)
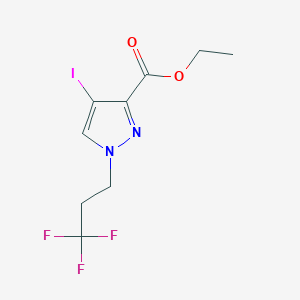
![2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2863971.png)

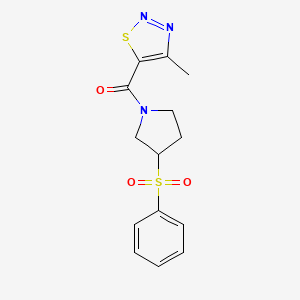

![N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2863977.png)
